1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt

CAS No.: 72939-64-1

Cat. No.: VC17074078

Molecular Formula: C6H5N4NaO

Molecular Weight: 172.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72939-64-1 |

|---|---|

| Molecular Formula | C6H5N4NaO |

| Molecular Weight | 172.12 g/mol |

| IUPAC Name | sodium;6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-olate |

| Standard InChI | InChI=1S/C6H6N4O.Na/c1-4-2-5(11)6-8-7-3-10(6)9-4;/h2-3,11H,1H3;/q;+1/p-1 |

| Standard InChI Key | KYFFCHDNMVHTJL-UHFFFAOYSA-M |

| Canonical SMILES | CC1=NN2C=NN=C2C(=C1)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Synonyms

The compound is systematically named sodium 6-methyl-[1,2,] triazolo[4,3-b]pyridazin-8-olate (IUPAC) and is alternatively designated as 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt (1:1) . Common synonyms include:

-

Sodium 8-hydroxy-6-methyltriazoropyridazinate

-

72939-64-1 (CAS Registry Number)

Molecular Architecture

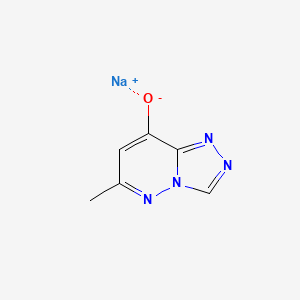

The molecular formula is C₆H₅N₄NaO, with a computed molecular weight of 172.12 g/mol . The structure comprises a triazolo[4,3-b]pyridazine backbone substituted with a methyl group at position 6 and a sodium ion neutralizing the deprotonated hydroxyl group at position 8 (Figure 1).

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| SMILES | CC1=NN2C=NN=C2C(=C1)[O-].[Na+] | |

| InChIKey | KYFFCHDNMVHTJL-UHFFFAOYSA-M | |

| Parent Compound (CID) | 87709 | |

| Component Compounds | 6-methyl-5H- triazolo[4,3-b]pyridazin-8-one |

Synthesis and Manufacturing Processes

Synthetic Routes

The sodium salt is derived from its parent compound, 6-methyl-5H- triazolo[4,3-b]pyridazin-8-one (CID 87709), through base-mediated deprotonation. A patented method for analogous triazole sodium salts involves reacting the heterocyclic precursor with aqueous sodium hydroxide (NaOH), yielding a crystalline hydrate that dehydrates at 120–150°C to produce the anhydrous salt . This approach avoids aggressive solvents like dimethylformamide, favoring water as the reaction medium .

Table 2: Optimization Parameters for Sodium Salt Synthesis

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | H₂O | Eliminates need for organic solvents |

| Base | NaOH | High-purity product (99% analytical) |

| Temperature | 120–150°C (dehydration) | Non-hygroscopic crystalline form |

| Yield Improvement | 26% vs. prototype methods | Enhanced efficiency |

Analytical Validation

The synthesis yields a product with elemental analysis confirming C 26.21%, H 2.41%, N 46.28%, Na 25.75% . Nuclear magnetic resonance (NMR) data for related precursors show characteristic peaks at δ 7.84 ppm (2H, singlet) in DMF-d₇ .

Physicochemical Properties

Thermodynamic and Spectral Data

Experimental and predicted properties include:

The low pKa suggests strong acidity at the 8-hydroxy position, facilitating salt formation with sodium.

Solubility and Stability

While solubility data for the sodium salt remain unreported, its parent compound (CID 87709) exhibits limited aqueous solubility, implying that salt formation enhances hydrophilicity. The crystalline hydrate form is stable under ambient conditions but dehydrates upon heating .

| Compound | R-Substituent | EC₅₀ (μM) | cLogP |

|---|---|---|---|

| 29h | 4-F | 0.86 | 1.50 |

| 29i | 4-Cl | 0.66 | 1.90 |

| 29j | 3-Cl | 3.5 | 1.90 |

Future Research Directions

-

Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability of the sodium salt formulation.

-

Target Deconvolution: Identify molecular targets in Cryptosporidium or other pathogens using chemoproteomics.

-

Formulation Development: Explore co-crystallization with co-formers to enhance dissolution rates.

-

Ecotoxicity Studies: Evaluate environmental persistence and aquatic toxicity given the compound’s high nitrogen content.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume